molecular formula Na B1245947 Sodium-23

Sodium-23

Katalognummer B1245947
Molekulargewicht: 22.989769 g/mol
InChI-Schlüssel: KEAYESYHFKHZAL-IGMARMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium-23 atom is the stable isotope of sodium with relative atomic mass 22.989770, 100 atom percent natural abundance and nuclear spin 3/2.

Wissenschaftliche Forschungsanwendungen

Biomedical Imaging and Diagnosis

Sodium-23 (23^{23}Na) has been effectively utilized in Magnetic Resonance Imaging (MRI) and Nuclear Magnetic Resonance (NMR) studies. 23^{23}Na MRI is a quantitative method that determines sodium content in tissues and organs in vivo, showing promise in diagnosing various conditions including brain tumors, breast cancer, stroke, multiple sclerosis, and heart diseases. The technique's sensitivity to sodium concentration changes offers a potential biomarker for malignant tumor diagnosis and prognosis. Despite challenges such as low signal-to-noise ratio, advancements in high magnetic fields, pulse sequences, and hardware capabilities have significantly improved 23^{23}Na MRI's applications in clinical research (Eliav & Navon, 2016), (Sadykhov et al., 2018), (Poku et al., 2020).

Petrophysics

In the field of petrophysics, 23^{23}Na NMR has been suggested as a tracer for brine in reservoir formations. Sodium ions, found exclusively in the aqueous phase, can be detected by time-domain NMR. This method provides a measure of brine volume from the sodium signal amplitude and relaxation time in a single measurement, offering insights into the ionic content of the brine and its properties like viscosity (Mitchell, 2016).

Neurological Research

23^{23}Na is crucial in various signal transmission processes in neuronal cells. Information on sodium distribution in the brain using 23^{23}Na MRI provides insights into neuronal health. Advances in multinuclear MR technology have enhanced the diagnosis, prognosis, and clinical monitoring of neurological diseases. Despite challenges such as low signal-to-noise ratio and longer scan times, the development of pulse sequences, RF coils, and sodium compartmentalization techniques have improved 23^{23}Na MRI's applications in brain research (Handa et al., 2022), (Ouwerkerk, 2011).

Musculoskeletal Applications

23^{23}Na MRI has been used to noninvasively quantify total sodium in human muscle, providing insights into the sodium-potassium pump and perfusion in normal and diseased muscle. It facilitates the understanding of muscle conditions and the role of sodium in exercise and musculoskeletal diseases (Constantinides et al., 2000).

Energy Storage

23^{23}Na NMR studies have been conducted on sodium-ion batteries, particularly focusing on the state of sodium inserted in hard carbon electrodes. Understanding the behavior of sodium in these batteries is crucial for improving their performance and practical cyclability (Gotoh et al., 2013).

Eigenschaften

Produktname

Sodium-23

Molekularformel

Na

Molekulargewicht

22.989769 g/mol

IUPAC-Name

sodium-23

InChI

InChI=1S/Na/i1+0

InChI-Schlüssel

KEAYESYHFKHZAL-IGMARMGPSA-N

Isomerische SMILES

[23Na]

Kanonische SMILES

[Na]

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

The sodium salt of (2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane (2.4 g, 0.006 moles) was suspended in dichloromethane (6 ml) and to the reaction mixture was slowly added trifluoroacetic acid (6 ml) at about 0-5° C. The reaction mixture was stirred between about 0-5° C. for additional 2 hours. The solvent and excess trifluoroacetic acid was evaporated under vacuum below 40° C. to approximately ⅓ of its original volume to provide pale yellow oily residue. This oily residue was triturated with diethyl ether and ether was decanted (40 ml×2). The crude solid was again triturated with dichloromethane (40 ml×2) and solvents were decanted. The final solid was dried under vacuum below 40° C. to furnish 2.2 g of sodium and trifluoroacetic acid salt of (2S, 5R)-6-sulfooxy-2-(aminomethyl)-7-oxo-1,6-diaza-bicyclo [3.2.1]octane (X) (90% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(2S, 5R)-6-sulfooxy-2-(tert-butoxycarbonylaminomethyl)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Ethyl (1-azabicyclo[3.2.1]octan-6-yl)cyanoacetate (36 g, 0.16 mol) in abs. ethanol (100 ml) was added to a solution of sodium (4 g, 0.21 mol) in abs. ethanol (100 ml). Isoamylnitrite (25 ml, 0.19 mol) was added over 0.5 h, and the mixture was heated at 50° C. for 4 h. Evaporation of the reaction mixture gave crude sodium salt of the title compound, which was used without further purification.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6.12 g. of the sodium salt of antibiotic X-537A was dissolved in pyridine (10 ml.) by warming slightly. The solution was cooled in an ice bath and treated with propionyl chloride, then allowed to stand at room temperature for 2 hours. The mixture was poured into water, extracted with ethyl acetate, and the organic phase washed in succession with 1N hydrochloric acid (several times) and sodium carbonate solution (twice). Evaporation of the ethyl acetate solution left a residue which was crystallized from methylene chloride/hexane to afford 3-methyl-2-propionyloxy-6-{7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo- 7[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydropyranyl)-2-tetrahydrofuryl]heptyl}benzoic acid, sodium salt, m.p. 185°-186.5° [α]D25 -20.00° (C=1.00 in methanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 1.53 g of the sodium salt of antibiotic X-537A in 30 ml carbon disulfide was added dropwise a solution of 0.14 ml bromine 10 ml carbon disulfide at -5° over 10 minutes. The solvent was removed under a stream of nitrogen at room temperature (approximately 2 hours). The residue was purified by dissolving it in ethyl acetate and the solution washed successively with aqueous sodium bisulfite and sodium carbonate. After drying (Na2SO4), the solution was evaporated under reduced pressure and the residue crystallized from ethyl acetate to give 5-bromo-3-methyl-6{-7-ethyl-4-hydroxy-3,5-dimethyl-6-oxo-7-[5-ethyl-3-methyl-5-(5-ethyl-5-hydroxy-6-methyl-2-tetrahydro-pyranyl)-2-tetrahydrofuryl]heptyl} salicylic acid, sodium salt as colorless cubes, m.p. 185°, [α]D25 -7.36° (1% in methanol).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.